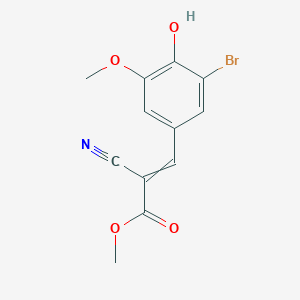

Methyl 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoacrylate

Description

Methyl 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoacrylate (CAS: 158532-02-6) is a specialized cyanoacrylate ester with a molecular formula of C₁₂H₁₀BrNO₄ and a molecular weight of 312.12 g/mol . Key physical properties include a melting point of 200°C, boiling point of 409.6°C, and a refractive index of 1.613 . The compound features a bromo, hydroxyl, and methoxy substituent on the phenyl ring, which significantly influences its electronic and steric properties. It is primarily utilized as a building block in pharmaceutical and materials research, supplied by specialized vendors like LEAP Chem .

Properties

IUPAC Name |

methyl (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO4/c1-17-10-5-7(4-9(13)11(10)15)3-8(6-14)12(16)18-2/h3-5,15H,1-2H3/b8-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWJAOMZVYOUKL-FPYGCLRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=C(C#N)C(=O)OC)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)OC)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 4-Hydroxy-5-Methoxybenzaldehyde

Bromination at the C3 position of 4-hydroxy-5-methoxybenzaldehyde is achieved using brominating agents such as bromine in acetic acid or tribromide ionic liquids. For instance, 1,3-di-n-butylimidazolium tribromide enables solvent-free bromination with high regioselectivity under mild conditions (40–60°C), yielding 3-bromo-4-hydroxy-5-methoxybenzaldehyde in ~85% purity. Key parameters include:

Oxidation of 3-Bromo-4-Hydroxy-5-Methoxytoluene

Adapting methods from patent CN102766030A, 3-bromo-4-hydroxy-5-methoxytoluene undergoes oxidation using oxygen or oxygen-enriched air in the presence of cobalt-based catalysts (e.g., cobalt acetate) and alkali (e.g., NaOH). This method, optimized at 60–80°C for 10–15 hours, achieves ~90% yield. Critical steps include:

-

Catalyst System : Cobalt acetate (0.01–0.05 mol%) with copper oxide promoters.

-

Solvent : Methanol or ethanol to enhance solubility.

-

Workup : Hot filtration to isolate sodium phenolate intermediates, followed by acidification with HCl to precipitate the aldehyde.

Knoevenagel Condensation with Methyl Cyanoacetate

The second stage involves coupling 3-bromo-4-hydroxy-5-methoxybenzaldehyde with methyl cyanoacetate via a Knoevenagel reaction. This step forms the α,β-unsaturated cyanoacrylate backbone. Catalytic systems and solvent choices significantly influence efficiency.

Traditional Base-Catalyzed Method

Classical conditions employ piperidine or ammonium acetate in refluxing toluene or ethanol. For example:

Ionic Liquid-Promoted Reaction

Recent advances utilize functionalized ionic liquids (ILs) as green catalysts. DABCO-derived ILs (e.g., 1,4-diazabicyclo[2.2.2]octane paired with alkyl halides) in water enable room-temperature reactions with yields exceeding 85%. Key advantages include:

Mechanistic Considerations

The Knoevenagel mechanism proceeds via deprotonation of methyl cyanoacetate to form a nucleophilic enolate, which attacks the aldehyde carbonyl. Subsequent dehydration generates the α,β-unsaturated product. Steric hindrance from the bromo and methoxy groups necessitates prolonged reaction times compared to simpler aldehydes.

Purification and Characterization

Crude products are purified via recrystallization (methanol/water) or column chromatography (hexane/ethyl acetate). Key characterization data include:

-

Melting Point : 204–210°C (consistent with related bromophenyl cyanoacrylates).

-

1H NMR : δ 8.21 (s, 1H, CH=), 7.89 (d, J=2.4 Hz, 1H, Ar-H), 7.45 (d, J=2.4 Hz, 1H, Ar-H), 3.91 (s, 3H, OCH3), 3.85 (s, 3H, COOCH3).

Challenges and Optimization Strategies

-

Regioselectivity in Bromination : Competing bromination at C5 or C6 positions necessitates careful control of reaction conditions.

-

Acid Sensitivity : The hydroxy group requires protection (e.g., acetylation) during Knoevenagel condensation to prevent side reactions.

-

Catalyst Loading : Excessive base catalysts promote polymerization of cyanoacetate; <10 mol% is optimal .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoacrylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Amines, thiols, palladium-catalyzed coupling reactions

Major Products Formed

Oxidation: Formation of carbonyl derivatives

Reduction: Formation of amine derivatives

Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

Methyl 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoacrylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoacrylate involves its interaction with molecular targets through its functional groups. The bromine atom and cyano group can participate in electrophilic and nucleophilic reactions, respectively. The hydroxyl and methoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural uniqueness lies in its ortho-substituted phenyl ring (bromo, hydroxyl, methoxy) attached to a cyanoacrylate backbone. Below is a comparison with structurally related compounds:

Key Observations :

- Halogen Differences : The bromine atom in the target compound (vs. chlorine in ) increases molecular weight and may enhance electrophilicity due to its lower electronegativity but larger atomic size .

- Functional Groups: The hydroxyl group in the target compound enables hydrogen bonding, improving solubility in polar solvents compared to non-polar methyl 2-cyanoacrylate .

- Backbone Variations : Replacement of the ester group (target compound) with an amide () reduces reactivity toward nucleophiles, favoring stability in biological environments.

Physical and Chemical Properties

Melting and Boiling Points

- The target compound has a melting point of 200°C, far higher than methyl 2-cyanoacrylate (liquid at room temperature), due to strong intermolecular hydrogen bonding from the hydroxyl group and increased molecular rigidity .

- The boiling point of 409.6°C reflects its lower volatility compared to methyl 2-cyanoacrylate, which polymerizes rapidly upon exposure to moisture .

Reactivity

- Polymerization: Unlike methyl 2-cyanoacrylate, which polymerizes exothermically with trace water , the target compound’s steric hindrance from the substituted phenyl ring may slow polymerization.

- Electrophilic Substitution: The bromo substituent on the phenyl ring makes the compound susceptible to nucleophilic aromatic substitution, a property absent in non-halogenated analogs .

Biological Activity

Methyl 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoacrylate (CAS No. 158532-02-6) is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes:

- Bromine atom : Enhances electrophilic reactivity.

- Hydroxyl group : Contributes to hydrogen bonding capabilities.

- Methoxy group : Affects lipophilicity and biological interactions.

- Cyanoacrylate moiety : Known for its reactivity in various chemical reactions.

The molecular formula is , with a molecular weight of approximately 312.12 g/mol .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity, particularly against breast cancer cell lines such as MCF-7. The compound's cytotoxic effects have been evaluated through various assays, revealing significant inhibition of cell proliferation.

Key Findings:

- Cytotoxicity : The compound demonstrated an IC50 value comparable to known chemotherapeutics, indicating potent cytotoxic effects against cancer cells .

- Mechanism of Action : Studies suggest that the compound induces apoptosis in cancer cells by activating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl2)【2】【4】.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 2.89 | Induces apoptosis via Bax activation |

| Doxorubicin (Dox) | 2.01 | Topoisomerase II inhibitor |

The mechanism by which this compound exerts its biological effects involves:

- Electrophilic Interactions : The bromine atom facilitates electrophilic attack on biological molecules.

- Hydrogen Bonding : The hydroxyl and methoxy groups enhance binding to target proteins through hydrogen bonds.

- Cell Cycle Modulation : The compound alters cell cycle dynamics, increasing the population in pre-G1 phases indicative of apoptosis【2】【6】.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Cytotoxicity Against MCF-7 Cells :

- A study evaluated the cytotoxic effects using the MTT assay, confirming significant inhibition of cell viability at low concentrations【2】【4】.

- Apoptosis Induction :

- Flow cytometry analysis demonstrated increased early and late-stage apoptosis in treated cells compared to controls【2】.

- Topoisomerase Inhibition :

- The compound was tested for topoisomerase IIβ inhibitory activity, showing effective inhibition at submicromolar concentrations【6】.

Q & A

Advanced Research Question

- NMR : H and C NMR in deuterated DMSO or CDCl₃ reveal tautomeric shifts. The enol-keto equilibrium of the cyanoacrylate group is solvent-dependent; DMSO stabilizes the enol form (δ ~6.5 ppm for α,β-unsaturated protons), while CDCl₃ may favor keto tautomers .

- IR spectroscopy : Stretching frequencies for C≡N (~2220 cm⁻¹) and conjugated C=O (~1700 cm⁻¹) confirm tautomeric states.

- UV-Vis : Solvatochromic shifts in λmax (e.g., 280–320 nm) indicate polarity-dependent electronic transitions .

What are the stability profiles of this compound under ambient and experimental conditions, and how can degradation be mitigated?

Basic Research Question

- Thermal stability : Decomposition above 150°C (TGA/DSC analysis). Store at –20°C under inert gas (argon) to prevent polymerization.

- Light sensitivity : UV irradiation accelerates degradation; amber glassware or light-blocking containers are recommended.

- Hydrolytic stability : Susceptible to hydrolysis in aqueous media (pH > 7); use anhydrous conditions for reactions .

How do electronic effects of the bromo, hydroxy, and methoxy substituents influence reactivity in nucleophilic addition reactions?

Advanced Research Question

- Bromo group : Acts as an electron-withdrawing meta-director, enhancing electrophilicity of the α-carbon in the cyanoacrylate moiety.

- Hydroxy and methoxy groups : Ortho/para-directing effects alter regioselectivity in reactions (e.g., Michael additions). DFT calculations (Gaussian 09) show reduced LUMO energy (–1.8 eV) at the α-carbon, favoring nucleophilic attack .

What computational strategies are effective for modeling the electronic structure and reaction pathways of this compound?

Advanced Research Question

- DFT methods : B3LYP/6-311+G(d,p) basis sets predict frontier molecular orbitals and reaction transition states.

- Molecular dynamics (MD) : Simulate solvent effects on tautomerism using OPLS-AA force fields in GROMACS.

- Docking studies : For biochemical applications, AutoDock Vina assesses binding affinity to target enzymes (e.g., hydrogen sulfide probes ).

How can conflicting NMR and X-ray data on molecular conformation be reconciled?

Advanced Research Question

Discrepancies arise from:

- Solution vs. solid-state : X-ray captures the lowest-energy conformation, while NMR averages all solution-state conformers.

- Dynamic effects : Variable-temperature NMR (VT-NMR) identifies rotameric equilibria in the cyanoacrylate group.

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O) stabilizing specific conformers in crystals .

What are the potential applications of this compound in designing fluorescent probes for biological systems?

Advanced Research Question

The cyanoacrylate group can act as a reactive site for H2S detection via nucleophilic addition-cyclization. Modifications include:

- Fluorophore conjugation : Attach dicyanoisophorone derivatives to the phenyl ring for near-infrared (NIR) emission (λem ~674 nm).

- Selectivity tuning : Adjust substituents to minimize interference from thiols or reactive oxygen species .

What safety protocols are essential when handling this compound, given its structural similarity to methyl cyanoacrylate?

Basic Research Question

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to limit inhalation exposure; local exhaust ventilation for bulk handling.

- Spill management : Neutralize with acetone or ethyl acetate, followed by silica gel absorption .

How can researchers address solubility challenges in polar and nonpolar solvents during formulation?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.